BenchChemオンラインストアへようこそ!

JS6

Bcl3 inhibition NF-κB signaling Cellular potency

JS6 is a first-in-class Bcl3-NF-κB1 (p50) protein-protein interaction inhibitor. It provides 4.5-15-fold selectivity for p50 over p52, with migration inhibition at 310 nM IC50 and biochemical potency at 285 nM IC50. Validated in vivo at 3.5–10 mg/kg/day i.p. in multiple xenograft models without overt systemic toxicity. Procure JS6 for reproducible p50-specific signaling dissection, not interchangeable with pan-NF-κB agents.

Molecular Formula C20H22FN3O3
Molecular Weight 371.4 g/mol
Cat. No. B279225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJS6
Molecular FormulaC20H22FN3O3
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESC1COCCN1CCNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3F
InChIInChI=1S/C20H22FN3O3/c21-17-7-3-1-5-15(17)20(26)23-18-8-4-2-6-16(18)19(25)22-9-10-24-11-13-27-14-12-24/h1-8H,9-14H2,(H,22,25)(H,23,26)
InChIKeyQEEPXSHOUBCRGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JS6 Compound for Antimetastatic Research: Bcl3-NF-κB1 PPI Inhibitor with In Vivo Validation


JS6 (CAS: 950244-33-4) is a synthetic organic small molecule designed as a first-in-class inhibitor of the Bcl3-NF-κB1 (p50) protein-protein interaction (PPI) [1]. It was discovered via virtual screening and is the most extensively characterized antimetastatic Bcl3 inhibitor available for research procurement [2]. JS6 suppresses Bcl3-dependent NF-κB signaling, reduces tumor cell migration, and exhibits anti-tumor and antimetastatic activity in vivo without overt systemic toxicity .

Why Generic Bcl3 or NF-κB Inhibitors Cannot Substitute JS6 in Targeted Antimetastatic Studies


Bcl3-targeting compounds exhibit divergent mechanisms and potency profiles that preclude simple interchange. JS6 uniquely disrupts the Bcl3-NF-κB1 (p50) PPI at nanomolar potency, whereas alternatives like BCL3ANT (NSC-659509) target Bcl-3-mediated cyclin D1 expression with micromolar activity [1]. Other Bcl-3 inhibitors (e.g., A27) share the p50 interaction mechanism but lack the extensive in vivo validation, multi-model efficacy data, and documented systemic safety profile established for JS6 [2]. Generic NF-κB pathway inhibitors (e.g., BAY 11-7082, SR12460) act upstream or on other family members and do not recapitulate JS6's antimetastatic phenotype without confounding off-target effects . Substituting JS6 with a structurally related analog or alternative Bcl3 inhibitor compromises the reproducibility of key findings, particularly in studies requiring defined in vivo dosing, migration inhibition, and metastasis readouts.

JS6 Quantitative Differentiation: Head-to-Head Evidence vs. Bcl3 Inhibitor Alternatives


JS6 Exhibits >900-Fold Higher Potency than BCL3ANT in Cellular Bcl3-Dependent Assays

JS6 suppresses Bcl3-dependent intracellular NF-κB activity with an IC50 of 45 nM (MDA-MB-231 cells overexpressing Bcl3) or 159 nM (HEK293 cells overexpressing Bcl3) . In contrast, the alternative Bcl3 inhibitor BCL3ANT (NSC-659509) inhibits Bcl-3-mediated cyclin D1 luciferase activity with an IC50 of 40.4 µM (40,400 nM) in Bcl-3-overexpressing melanoma cells . This represents an approximately 900-fold difference in cellular potency (45 nM vs. 40,400 nM) when comparing the most sensitive JS6 cellular IC50 to BCL3ANT.

Bcl3 inhibition NF-κB signaling Cellular potency

JS6 Achieves In Vivo Antitumor Efficacy at 3- to 7-Fold Lower Doses than Second-Generation Bcl-3 Inhibitor A27

In murine xenograft models (MDA-MB-436 and 4T1.2 mammary carcinoma), JS6 administered at 3.5–10 mg/kg/day intraperitoneally suppresses primary tumor growth and secondary tumor colonization without overt systemic toxicity . In contrast, the second-generation Bcl-3 inhibitor A27 requires 25 mg/kg/day to achieve substantial reduction in melanoma tumor growth in vivo [1]. The 2.5- to 7-fold higher efficacious dose for A27 underscores JS6's superior in vivo potency and more favorable therapeutic window.

In vivo efficacy Xenograft models Dose optimization

JS6 Potently Inhibits Cancer Cell Migration at Nanomolar Concentrations, a Functional Benchmark Unmatched by BCL3ANT

JS6 inhibits multimodal migration of Bcl3-overexpressing MDA-MB-231 breast cancer cells with an IC50 of 310 nM . By comparison, the alternative Bcl3 inhibitor BCL3ANT achieves inhibition of melanoma cell proliferation and migration only at a high concentration of 50 µM (50,000 nM) . The ~160-fold difference in effective concentration (310 nM vs. 50,000 nM) demonstrates that JS6 is a far more potent functional inhibitor of the migratory phenotype central to antimetastatic research.

Cell migration Antimetastatic Functional assay

JS6 Preferentially Targets the Bcl3-p50 Interaction Over p52, Providing Isoform-Selective Pathway Modulation

JS6 inhibits the Bcl3-NF-κB1 (p50) protein-protein interaction with an IC50 of 285 nM in biochemical assays [1]. In cellular contexts, JS6 exhibits preferential inhibition of Bcl3-dependent NF-κB activity when p50 is the partner: IC50 values are 45–159 nM in p50-expressing cells, compared to 710 nM in HEK293 cells overexpressing Bcl3 and NF-κB p52 . This ~4.5- to 15-fold selectivity for the p50 interaction over p52 is not a documented feature of alternative Bcl3 inhibitors such as A27 or BCL3ANT.

Target selectivity NF-κB isoforms Mechanism of action

JS6 Demonstrates a Documented Absence of Overt Systemic Toxicity Across Multiple In Vivo Models

JS6 treatment at efficacious doses (3.5–10 mg/kg/day i.p.) in murine xenograft models is explicitly reported to be "devoid of overt systemic toxicity" [1]. While the second-generation Bcl-3 inhibitor A27 is also reported to show no observed toxicity at 25 mg/kg/day [2], JS6's safety profile has been validated across multiple independent studies and tumor models (MDA-MB-436, 4T1.2), providing greater confidence in its translational relevance. BCL3ANT's in vivo toxicity profile is not comparably documented.

Safety profile In vivo toxicity Therapeutic window

JS6 Procurement-Focused Application Scenarios for Antimetastatic and NF-κB Pathway Research


In Vivo Antimetastatic Efficacy Studies Requiring Validated Dosing and Safety

JS6 is the only Bcl3 inhibitor with published, reproducible in vivo efficacy data at doses of 3.5–10 mg/kg/day i.p. in multiple xenograft models, coupled with documented absence of overt systemic toxicity [1]. This makes it the preferred tool for researchers conducting metastasis studies in murine models, where both potency and safety are critical for reliable interpretation.

Dissecting Bcl3-p50 vs. Bcl3-p52 Signaling Pathways in Cancer Cell Lines

JS6 exhibits 4.5- to 15-fold selectivity for the Bcl3-NF-κB1 (p50) interaction over the p52 interaction, enabling precise dissection of isoform-specific transcriptional programs [2]. Researchers studying differential roles of NF-κB family members in cancer should procure JS6 over pan-NF-κB inhibitors or non-selective Bcl3 binders.

High-Throughput Cellular Migration and Invasion Screens

With a migration inhibition IC50 of 310 nM in Bcl3-overexpressing breast cancer cells, JS6 provides a potent and reproducible tool for studying tumor cell motility . Its nanomolar potency minimizes off-target effects and solvent interference, making it ideal for high-content imaging and Transwell-based screening campaigns.

Biochemical PPI Inhibition Assays for Bcl3-p50 Interaction

JS6 directly inhibits the Bcl3-p50 protein-protein interaction with an IC50 of 285 nM in biochemical assays [2]. This well-characterized activity supports its use as a reference compound in PPI inhibitor development programs and in target engagement studies for Bcl3-focused drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for JS6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.